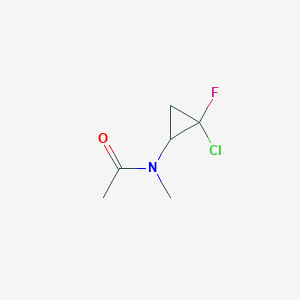![molecular formula C9H4Cl3F4NOS B6311483 3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80% CAS No. 2088945-43-9](/img/structure/B6311483.png)
3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80% (3-[(TCTFMA)BF], 80%) is an organofluorine compound and a reagent for the synthesis of various organic compounds. It is used in organic synthesis and as a catalyst in a variety of reactions. 3-[(TCTFMA)BF], 80% has a wide range of applications in the pharmaceutical, agricultural, and food industries. It is also used in the synthesis of organic materials, such as polymers, dyes, and coatings.
Mécanisme D'action
The mechanism of action of 3-[(TCTFMA)BF], 80% is not well understood. It is believed that it acts as a catalyst in the synthesis of organic compounds. It is also believed to be able to react with certain enzymes, inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(TCTFMA)BF], 80% are not fully understood. It is believed to have an inhibitory effect on certain enzymes, which may affect the metabolism of certain compounds. It is also believed to be able to interact with certain proteins, which may affect their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(TCTFMA)BF], 80% in laboratory experiments include its low toxicity, low cost, and ease of use. It is also relatively stable and can be stored at room temperature. The main limitation of using this reagent is its low solubility in aqueous solutions.
Orientations Futures
The potential future directions of research involving 3-[(TCTFMA)BF], 80% include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the pharmaceutical, agricultural, and food industries. Other potential areas of research include the development of new synthetic methods using 3-[(TCTFMA)BF], 80% and the development of new catalysts and inhibitors based on the reagent.
Méthodes De Synthèse
The synthesis of 3-[(TCTFMA)BF], 80% is accomplished by reacting trichloromethylthio trifluoromethyl amine (TCTFMA) with benzoyl fluoride (BF) in a solvent system. The reaction is carried out at room temperature and the product is isolated by filtration. The reaction is usually conducted in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-[(TCTFMA)BF], 80% is used in a variety of scientific research applications, including the synthesis of organic compounds and the study of enzyme-inhibitor interactions. It is also used in the synthesis of peptides and other biologically active compounds. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and food additives.
Propriétés
IUPAC Name |
3-[trichloromethylsulfanyl(trifluoromethyl)amino]benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3F4NOS/c10-8(11,12)19-17(9(14,15)16)6-3-1-2-5(4-6)7(13)18/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIBBTDFNNADQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(C(F)(F)F)SC(Cl)(Cl)Cl)C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3F4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)









